molecular formula C25H28N6OS B2913001 N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1207031-16-0

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2913001
CAS No.: 1207031-16-0
M. Wt: 460.6
InChI Key: ISVHPSJUURWVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a synthetic small-molecule compound featuring a triazoloquinoxaline core substituted with a piperidine moiety and a methylsulfanyl-benzyl propanamide side chain. The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the piperidine substituent could contribute to conformational flexibility and target binding .

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6OS/c1-33-19-11-9-18(10-12-19)17-26-23(32)14-13-22-28-29-25-24(30-15-5-2-6-16-30)27-20-7-3-4-8-21(20)31(22)25/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVHPSJUURWVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps. The process begins with the preparation of the triazoloquinoxaline core, which is synthesized through a cyclization reaction involving appropriate precursors. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the methylsulfanylphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated synthesis platforms can also streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide undergoes several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions, typically using palladium on carbon as a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Propanamide Class

Key structural analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound Triazolo[4,3-a]quinoxaline 4-(Piperidin-1-yl), N-{[4-(methylsulfanyl)phenyl]methyl} ~492.23 (calculated) High lipophilicity; potential kinase inhibition
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) Piperidine 4-Methoxymethyl, N-phenyl 288.37 (C16H24N2O2) Pharmaceutical intermediate; lacks triazole/quinoxaline core
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c]triazol-3-yl]sulfanyl]propanamide Benzothiazole-thiazolotriazole 4-Chlorophenyl, benzothiazole ~606.09 (C27H19ClN6OS2) Enhanced π-π stacking; antiviral/anticancer potential
3-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide Triazolo[4,3-b]pyridazine Pyrazolyl, methylsulfanylphenyl ~437.51 (C20H20N8OS) Improved solubility; neuroprotective applications

Functional and Pharmacological Differences

  • Target Compound vs. N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide: The absence of the triazoloquinoxaline core in the latter limits its ability to intercalate DNA or inhibit kinases, reducing its therapeutic scope to intermediate synthesis . The methylsulfanyl group in the target compound may confer higher metabolic stability compared to the methoxymethyl group .
  • Target Compound vs. However, the target compound’s piperidine moiety may improve blood-brain barrier penetration for CNS targets .
  • Target Compound vs. Pyrazolyl-Triazolopyridazine Analog: The pyrazolyl group in the latter improves aqueous solubility, making it more suitable for oral administration. However, the triazoloquinoxaline core in the target compound may offer superior affinity for quinoxaline-binding enzymes (e.g., phosphodiesterases) .

Biological Activity

N-{[4-(methylsulfanyl)phenyl]methyl}-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide (referred to as L757-0068) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C25H28N6OSC_{25}H_{28}N_{6}OS, and it features a triazole ring and a quinoxaline moiety, which are known for their diverse pharmacological properties.

The biological activity of L757-0068 is primarily attributed to its interaction with various biological targets:

  • Triazole and Quinoxaline Derivatives : Compounds containing triazole and quinoxaline structures have been reported to exhibit anticancer, antimicrobial, and anti-inflammatory activities due to their ability to inhibit specific enzymes and receptors involved in these processes .
  • Piperidine Moiety : The presence of the piperidine ring enhances the compound's ability to cross biological membranes, potentially increasing its bioavailability and efficacy against target cells.

Antimicrobial Activity

Research has indicated that compounds similar to L757-0068 demonstrate significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess broad-spectrum antimicrobial effects against various pathogens including bacteria and fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness comparable to conventional antibiotics .

Anticancer Properties

The anticancer potential of triazoloquinoxaline derivatives has been extensively studied. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation. Preliminary studies on L757-0068 indicate it may inhibit cancer cell growth through similar pathways, warranting further investigation into its specific anticancer mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Screening : A study evaluating the antimicrobial activity of triazole derivatives found that many exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could enhance activity against resistant strains .
  • Anticancer Evaluation : In vitro studies on quinoxaline derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to cell death. Further research is needed to confirm if L757-0068 exhibits similar effects .

Data Summary Table

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialTriazole DerivativesSignificant inhibition against pathogens
AnticancerQuinoxaline DerivativesInduction of apoptosis in cancer cells

Q & A

Q. What synthetic strategies are recommended for constructing the triazolo[4,3-a]quinoxaline core in this compound?

The triazolo[4,3-a]quinoxaline moiety can be synthesized via cyclocondensation of quinoxaline derivatives with hydrazine or its analogs. For example, in related compounds, coupling reactions such as palladium-catalyzed Suzuki-Miyaura (for aryl group introduction) or nucleophilic substitution (for piperidine attachment) are critical . Purification often involves normal-phase chromatography (e.g., RediSep columns with gradients of dichloromethane/ethyl acetate/methanol) to isolate intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use multi-nuclear NMR (¹H, ¹³C) to confirm substituent positions and stereochemistry. For instance, aromatic protons in similar triazoloquinoxalines resonate at δ 7.2–8.8 ppm, while methylsulfanyl groups appear as singlets near δ 2.5 ppm . High-resolution mass spectrometry (HRMS) or GC/MS (e.g., observed m/z 380 for a related piperidine analog ) ensures molecular weight accuracy.

Q. What chromatographic methods are effective for purity assessment?

Reverse-phase HPLC with C18 columns (e.g., Chromolith) under gradient elution (water/acetonitrile with 0.1% formic acid) is standard. Purity ≥98% is achievable, as demonstrated for analogs like N-(pyridin-3-yl)pentanamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Systematically modify substituents:

  • Piperidine group : Replace with morpholine or azepane to assess ring size impact on target binding.
  • Methylsulfanylphenyl : Substitute with halogenated or electron-withdrawing groups to enhance metabolic stability . Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs, leveraging energy scores (e.g., ΔG ≈ -7.7 kcal/mol for triazolo-pyridine analogs ).

Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting IC50 values)?

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, cofactors).
  • Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) alongside fluorescence-based readouts. For example, discrepancies in triazoloquinoxaline analogs’ activity were resolved by controlling redox conditions in kinase assays .

Q. How can computational modeling predict metabolic pathways for this compound?

Use software like Schrödinger’s ADMET Predictor or MetaCore to identify likely sites of oxidation (e.g., methylsulfanyl to sulfoxide) or glucuronidation. For analogs, the trifluoromethyl group in related benzamides reduces hepatic clearance by ~30% compared to non-fluorinated derivatives .

Q. What strategies improve solubility without compromising target affinity?

  • Prodrug design : Introduce phosphate esters at the propanamide carbonyl.
  • Co-crystallization : Screen with cyclodextrins or sulfobutylether-β-cyclodextrin (e.g., used for imatinib analogs ).
  • Particle size reduction : Nano-milling (e.g., 200 nm particles increase dissolution rate by 5x ).

Key Considerations

  • Contradictions in Synthesis Yields : Lower yields (e.g., 41% for N-(quinolin-3-yl)pentanamide ) may arise from steric hindrance at the piperidine-triazolo junction. Optimize reaction time/temperature (e.g., 12 h reflux in propionic anhydride ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.